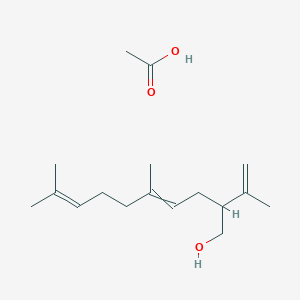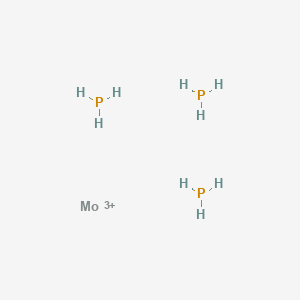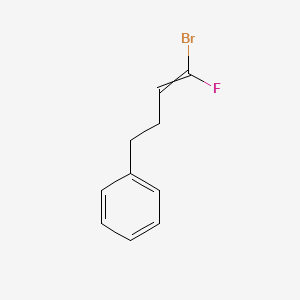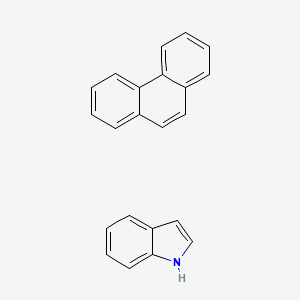
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a combination of acetic acid and a complex hydrocarbon chain with multiple double bonds and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid and specific hydrocarbons.
Reaction Conditions: The reaction conditions often include controlled temperatures, catalysts, and solvents to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The use of advanced catalysts and optimized reaction conditions ensures high yield and efficiency.
化学反応の分析
Types of Reactions
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism of action of acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol: This compound is unique due to its specific structure and combination of functional groups.
Other Similar Compounds: Compounds with similar structures include other acetic acid derivatives and hydrocarbons with multiple double bonds and methyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
141992-14-5 |
|---|---|
分子式 |
C17H30O3 |
分子量 |
282.4 g/mol |
IUPAC名 |
acetic acid;5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4) |
InChIキー |
FEZHWKXABSOSPA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)

![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)

![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)


![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate](/img/structure/B12526645.png)
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
